2-(5-Bromopentyloxy)tetrahydro-2H-pyran
Overview
Description
“2-(5-Bromopentyloxy)tetrahydro-2H-pyran” is a chemical compound with the molecular formula C10H19BrO2 . It has an average mass of 251.161 Da and a monoisotopic mass of 250.056839 Da .
Synthesis Analysis
The synthesis of this compound involves the reaction of 2-[(5-Bromopentyl)oxy]tetrahydro-2H-pyran with magnesium turnings in TetaF . The reaction mixture is heated at 500C for 1 hour .Molecular Structure Analysis
The molecular structure of this compound is represented by the formula Br(CH2)5OC5H9O . This indicates that the compound contains a bromopentyl group attached to a tetrahydropyran ring via an oxygen atom .Physical And Chemical Properties Analysis
The compound has a molecular formula of C10H19BrO2, an average mass of 251.161 Da, and a monoisotopic mass of 250.056839 Da .Scientific Research Applications
Synthesis and Chemical Properties
- Synthons Development : 2H-pyran-2-ones, closely related to 2-(5-Bromopentyloxy)tetrahydro-2H-pyran, have been used in the synthesis of 5- and 3- substituted 2H-pyran-2-ones, which are useful in convergent syntheses of lucibufagins and bufadienolides (Liu & Meinwald, 1996).
- Gas-phase Pyrolysis : Studies on tetrahydropyranyl phenoxy ethers, similar to 2-(5-Bromopentyloxy)tetrahydro-2H-pyran, have explored their gas-phase pyrolysis, revealing insights into the kinetics and mechanisms of their thermal degradation (Álvarez-Aular et al., 2018).
Synthesis and Medicinal Applications
- Convergent Syntheses : Research shows the potential of using derivatives of tetrahydro-2H-pyran in the convergent synthesis of various complex molecules, highlighting their utility in organic synthesis and medicinal chemistry (Liu et al., 2008).
- Antioxidative Compounds : Compounds related to 2-(5-Bromopentyloxy)tetrahydro-2H-pyran have been identified in marine biota, exhibiting significant antioxidative and anti-inflammatory properties, which could have implications in medicinal chemistry (Joy & Chakraborty, 2017).
Synthesis Techniques and Characterization
- Synthesis Approaches : Various methods have been developed for the efficient synthesis of tetrahydro-2H-pyran derivatives, employing catalysts and optimizing reaction conditions for better yields and specificity (Gurumurthi et al., 2009).
- Characterization and Applications : The synthesis and characterization of derivatives of tetrahydro-2H-pyran have been extensively studied, with applications ranging from sensing to antimicrobial activity, underscoring the versatility of these compounds (Tadesse et al., 2016).
properties
IUPAC Name |
2-(5-bromopentoxy)oxane | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19BrO2/c11-7-3-1-4-8-12-10-6-2-5-9-13-10/h10H,1-9H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IIYALNBCDFGNNL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC(C1)OCCCCCBr | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19BrO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20383049 | |
Record name | 2-(5-Bromopentyloxy)tetrahydro-2H-pyran | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20383049 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5-Bromopentyloxy)tetrahydro-2H-pyran | |
CAS RN |
37935-47-0 | |
Record name | 2-(5-Bromopentyloxy)tetrahydro-2H-pyran | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20383049 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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